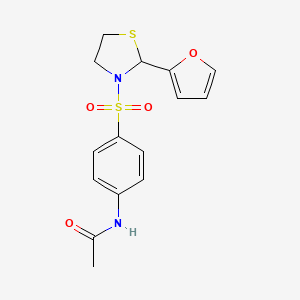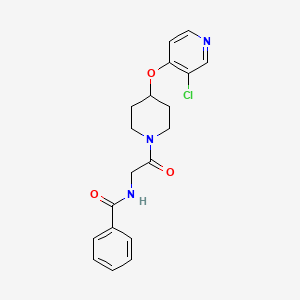
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a furan ring, a pyridine ring, and an indole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via multicomponent reactions . For instance, polysubstituted furans can be synthesized via a catalyst-free, one-pot multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan, pyridine, and indole rings would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-rich furan and indole rings, as well as the electron-deficient pyridine ring . These could participate in various chemical reactions, such as electrophilic aromatic substitution .作用機序
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s likely that it interacts with its target in a way that inhibits the growth or function of the target organism or cell .
Biochemical Pathways
Given its potential anti-tubercular activity, it may affect pathways related to the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that they may inhibit the growth or function of these bacteria .
実験室実験の利点と制限
One advantage of using N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide in lab experiments is its high potency and selectivity for FGFR tyrosine kinases. This allows for the specific targeting of FGFR-driven diseases without affecting other signaling pathways. However, one limitation is that this compound may not be suitable for clinical use due to its poor pharmacokinetic properties, including low solubility and rapid clearance.
将来の方向性
For research on N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide include improving its pharmacokinetic properties to make it suitable for clinical use, as well as investigating its potential therapeutic applications in other FGFR-driven diseases beyond cancer and skeletal disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on FGFR signaling and downstream pathways.
合成法
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide involves several steps, starting with the preparation of the pyridine and indole intermediates. The pyridine intermediate is prepared by reacting 5-bromo-3-(furan-3-yl)pyridine with sodium hydride and 3-chloromethylphenyl isocyanate. The indole intermediate is prepared by reacting 2-bromo-1H-indole with sodium hydride and 2,3-dichlorobenzoyl chloride. The final step involves coupling the pyridine and indole intermediates using palladium-catalyzed cross-coupling reaction to obtain this compound.
科学的研究の応用
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in FGFR-driven diseases, including cancer and skeletal disorders. Preclinical studies have shown that this compound selectively inhibits FGFR tyrosine kinases, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells. In addition, this compound has been shown to promote bone formation and increase bone mineral density in preclinical models of skeletal disorders.
Safety and Hazards
特性
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-19(18-8-14-3-1-2-4-17(14)22-18)21-10-13-7-16(11-20-9-13)15-5-6-24-12-15/h1-9,11-12,22H,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILWWAOZHXPMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

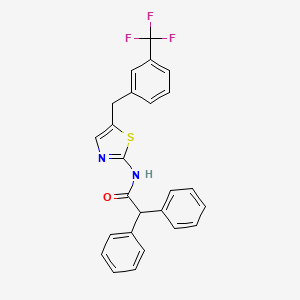
![[3-(Furan-2-carbonyloxy)-4-[(4-methoxyphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B2974802.png)
![[2-(4-Chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2974804.png)

![5-Benzyl-6-methyl-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2974807.png)

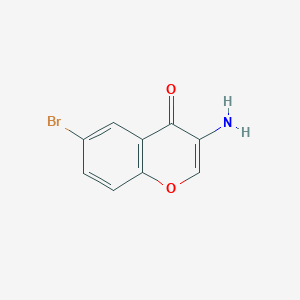
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2974816.png)
![3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2974817.png)
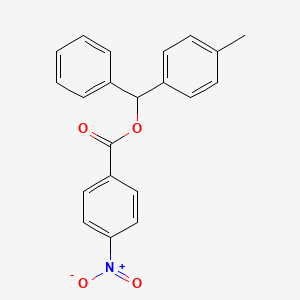
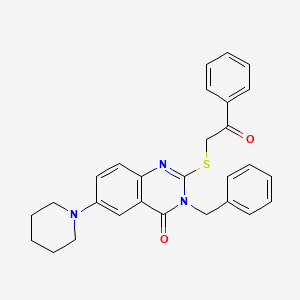
![2-[(2-Aminophenyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B2974821.png)
